ML334 was developed through a systematic screening process at the Broad Institute, where it was identified as a potent inhibitor of the Keap1-Nrf2 interaction. The compound is classified as a small molecule probe with significant implications in oxidative stress response studies and potential therapeutic applications in various diseases linked to Nrf2 dysregulation .
The synthesis of ML334 involves stereoselective processes to isolate its active enantiomer. Initial hits from screening exhibited binding affinities to Keap1, leading to further evaluations that culminated in the identification of ML334 as the most active stereoisomer. The compound's synthesis is characterized by the following technical details:
ML334 has a molecular formula of C26H26N2O5 and a molecular weight of approximately 442.49 g/mol. Its structure features multiple functional groups that facilitate its interaction with Keap1. Key structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C26H26N2O5 |
Molecular Weight | 442.49 g/mol |
Kd | 1 μM |
IC50 | 1.6 μM |
ML334 primarily functions by inhibiting the Keap1-Nrf2 interaction without forming covalent bonds, distinguishing it from other inhibitors that modify cysteine residues. The relevant chemical reactions include:
The mechanism by which ML334 exerts its effects involves several key processes:
ML334 serves as a valuable tool for scientific research, particularly in studies related to oxidative stress and cellular defense mechanisms. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3